3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide
CAS No.: 1517170-42-1
Cat. No.: VC4536297
Molecular Formula: C8H10ClFN2O2S
Molecular Weight: 252.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1517170-42-1 |
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Molecular Formula | C8H10ClFN2O2S |
Molecular Weight | 252.69 |
IUPAC Name | 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3 |
Standard InChI Key | JOTLKIXTYUSTCL-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN |
Introduction
Chemical and Physical Properties
The compound’s structure features a benzene ring substituted at positions 3, 4, and 5 with aminomethyl, chloro, and fluoro groups, respectively, while the sulfonamide nitrogen is methylated. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.69 g/mol | |
IUPAC Name | 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide | |
Solubility | Not fully characterized | |
Stability | Stable under acidic conditions; hydrolyzes in strong bases |
The presence of electron-withdrawing groups (Cl, F) enhances electrophilic reactivity, while the aminomethyl group contributes to hydrogen-bonding potential .
Synthesis and Optimization
The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and stoichiometry. A representative pathway includes:
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Nitration and Sulfonation: Starting from 4-fluoro-N-methylbenzenesulfonamide, nitration at position 3 introduces a nitro group, followed by chlorination at position 4 .
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Reduction: The nitro group is reduced to an amine using catalytic hydrogenation or iron powder in acidic media .
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Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
Critical reaction conditions include:
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Use of triethylamine as a base to neutralize HCl byproducts .
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Elevated temperatures (110°C) in sealed vessels to accelerate substitution reactions .
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Purification via flash column chromatography to achieve >90% purity .
Yield optimization studies report a maximum of 78% under ideal conditions .
Mechanism of Action and Biological Activity
As a sulfonamide, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The chloro and fluoro substituents enhance binding affinity to the PABA-binding pocket, while the N-methyl group improves metabolic stability .
Key Findings:
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Antimicrobial Activity: Demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL.
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Enzyme Inhibition: IC of 0.5 µM against recombinant DHPS from Staphylococcus aureus.
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Synergistic Effects: Combined with trimethoprim, it reduces bacterial resistance emergence .
Characterization Techniques
Advanced spectroscopic methods validate the compound’s structure:
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NMR Spectroscopy: NMR (400 MHz, DMSO-d) shows peaks at δ 2.41 ppm (N–CH), δ 3.26–3.48 ppm (CHNH), and δ 7.44–8.12 ppm (aromatic protons) .
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IR Spectroscopy: Absorption bands at 1340 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 253.02 [M+H].
Stability and Environmental Impact
The compound exhibits:
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Thermal Stability: Decomposes above 200°C, as shown by TGA.
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pH Sensitivity: Stable at pH 2–6 but hydrolyzes in alkaline conditions (pH >10).
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Environmental Persistence: Moderate biodegradability (t = 30 days in soil) .
Applications and Future Directions
Pharmaceutical Applications
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Antibacterial Agents: Core structure in next-generation sulfonamide antibiotics .
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Cancer Research: Derivatives show inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme .
Industrial Uses
Research Opportunities
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